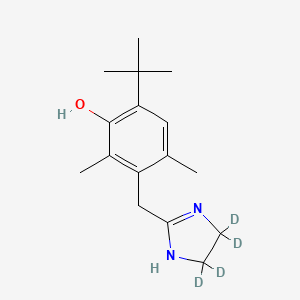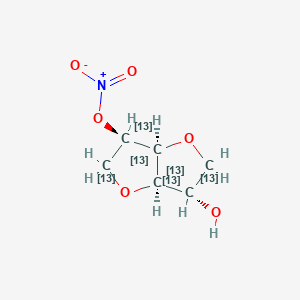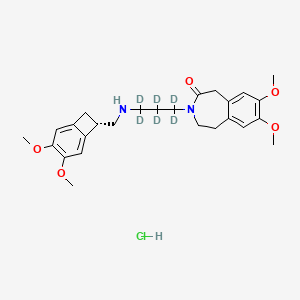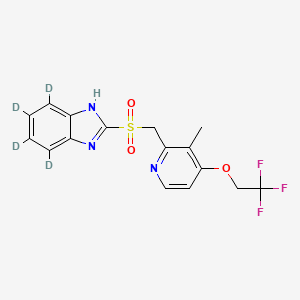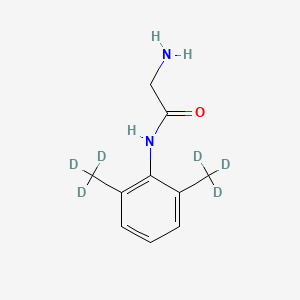
(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a deuterated form of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sertraline, providing insights into its behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the incorporation of deuterium atoms into the sertraline molecule. One common method is the reduction of nitromethane-d3 to form methyl-d3-amine, which is then used in the synthesis of sertraline . The reaction conditions typically involve the use of deuterium oxide and phase-transfer catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS) are used to monitor the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: (±)-trans-Sertraline-d3 HCl (N-methyl-d3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions include various metabolites of sertraline, which are studied to understand the compound’s metabolic pathways and potential side effects. These studies help in optimizing the use of sertraline in clinical settings .
Scientific Research Applications
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is widely used in scientific research to study the pharmacokinetics and metabolism of sertraline. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and isotope effects. In biology and medicine, it helps in understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion. In the industry, it is used to develop more efficient and safer pharmaceutical formulations .
Mechanism of Action
The mechanism of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) is similar to that of sertraline. It inhibits the reuptake of serotonin in the brain, increasing the availability of this neurotransmitter and enhancing mood. The deuterium labeling does not significantly alter the compound’s mechanism but allows for more precise tracking in metabolic studies. The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling .
Comparison with Similar Compounds
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is unique due to its deuterium labeling, which distinguishes it from other SSRIs. Similar compounds include other deuterated SSRIs and non-deuterated sertraline. The deuterium labeling provides advantages in pharmacokinetic studies, offering more detailed insights into the drug’s behavior in the body .
List of Similar Compounds:- Hexanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Palmitoyl-L-carnitine- (N-methyl-d3) hydrochloride
- Octadecanoyl-L-carnitine-d3 (N-methyl-d3) hydrochloride
- Propionyl-L-carnitine- (N-methyl-d3) hydrochloride
Properties
CAS No. |
1330180-66-9 |
|---|---|
Molecular Formula |
C17H15D3Cl3N |
Molecular Weight |
345.71 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
79617-99-5 (unlabelled) |
Synonyms |
(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |
tag |
Sertraline Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
